4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene
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Overview
Description
4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene is an organic compound that features a benzene ring substituted with a cyanomethyl group, a fluorosulfonyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene typically involves multiple steps. One common method starts with the nitration of 2-methylbenzene to introduce the nitro group, followed by reduction to form the corresponding amine. The amine is then subjected to diazotization and subsequent reaction with fluorosulfonic acid to introduce the fluorosulfonyloxy group. Finally, the cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl anion transfer reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized to form carboxylic acids or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, amines, and various heterocyclic compounds .
Scientific Research Applications
4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene involves its reactive functional groups. The fluorosulfonyloxy group can undergo nucleophilic substitution, while the cyanomethyl group can participate in various addition and elimination reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyanomethyl)-1-chlorosulfonyloxy-2-methylbenzene
- 4-(Cyanomethyl)-1-bromosulfonyloxy-2-methylbenzene
- 4-(Cyanomethyl)-1-iodosulfonyloxy-2-methylbenzene
Uniqueness
4-(Cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its chloro, bromo, and iodo counterparts.
Properties
IUPAC Name |
4-(cyanomethyl)-1-fluorosulfonyloxy-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c1-7-6-8(4-5-11)2-3-9(7)14-15(10,12)13/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQRZUSBAYUDGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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